5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole
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Overview
Description
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group, a cyclohexyl group, and a methanesulfonyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-cyclohexyl-2-methanesulfonyl-1H-imidazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazole ring or other functional groups can lead to different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The methanesulfonyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
5-(Chloromethyl)furfural (CMF): A related compound with a furan ring instead of an imidazole ring.
5-(Hydroxymethyl)furfural (HMF): Another furan derivative with a hydroxymethyl group.
Uniqueness
5-(Chloromethyl)-1-cyclohexyl-2-methanesulfonyl-1H-imidazole is unique due to its combination of functional groups and the imidazole ring structureThe presence of the cyclohexyl group also adds to its uniqueness by influencing its steric and electronic properties .
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclohexyl-2-methylsulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c1-17(15,16)11-13-8-10(7-12)14(11)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCPWTSQCTVISK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1C2CCCCC2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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